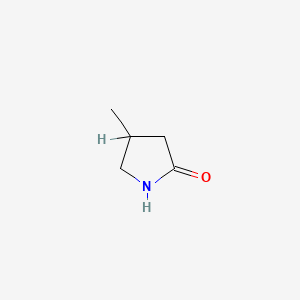

4-Methylpyrrolidin-2-one

Description

Structural Classification as a Chiral γ-Lactam Motif

4-Methylpyrrolidin-2-one is structurally classified as a chiral γ-lactam. This classification stems from its five-membered ring containing a nitrogen atom (a lactam), with the carbonyl group at the second position and a methyl group at the fourth position. The term "γ-lactam" indicates that the nitrogen atom is bonded to the fourth carbon atom relative to the carbonyl group.

The presence of a stereocenter at the fourth carbon, where the methyl group is attached, gives rise to chirality in the molecule. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (S)-4-Methylpyrrolidin-2-one and (R)-4-Methylpyrrolidin-2-one. nih.gov This stereochemical feature is of paramount importance in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. The defined stereochemistry of chiral γ-lactams like this compound makes them crucial intermediates in the synthesis of enantiomerically pure pharmaceutical compounds and other biologically active molecules. nih.gov

Evolution of Research on Pyrrolidinone Derivatives in Organic Synthesis

Research into pyrrolidinone derivatives has a rich history in organic chemistry, driven by their presence in numerous natural products and their wide-ranging biological activities. tandfonline.com The pyrrolidinone scaffold is a core component of many alkaloids and pharmaceuticals. tandfonline.com

Early research focused on the isolation and structural elucidation of natural products containing the pyrrolidinone ring. As synthetic methods advanced, chemists began to develop ways to construct this heterocyclic system in the laboratory. The development of multicomponent reactions, cycloaddition reactions, and various cyclization strategies has significantly expanded the toolkit for synthesizing substituted pyrrolidinones. tandfonline.comrsc.org

In recent years, there has been a strong emphasis on developing environmentally friendly and efficient synthetic methods. researchgate.netrsc.org This includes the use of ultrasound irradiation, microwave-assisted synthesis, and green catalysts to promote the formation of pyrrolidinone derivatives. researchgate.netrsc.org Furthermore, the development of organocatalytic methods has provided new avenues for the enantioselective synthesis of chiral pyrrolidinones. acs.org

The exploration of pyrrolidinone derivatives continues to be an active area of research, with ongoing efforts to discover novel synthetic routes and to apply these compounds in various fields, including medicine and materials science. tandfonline.comresearchgate.net

Significance of this compound in Contemporary Chemical Research

This compound, as a specific and important pyrrolidinone derivative, holds considerable significance in modern chemical research. Its utility stems from its role as a versatile chiral building block.

One of the key applications of this compound is in the synthesis of biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as glycine (B1666218) antagonists. thieme-connect.com The synthesis of complex molecules, such as tropane (B1204802) alkaloids, has also utilized intermediates derived from related structures. researchgate.netresearchgate.net

The lactam functionality in this compound allows it to undergo a variety of chemical transformations, including reduction, oxidation, and substitution reactions. This chemical reactivity, combined with its chirality, makes it a valuable starting material for the construction of more intricate molecular architectures.

Recent research has also explored the use of related pyrrolidinone structures in the development of novel catalytic systems and in materials science. researchgate.net The ability to introduce specific functional groups onto the pyrrolidinone ring allows for the fine-tuning of the properties of the resulting molecules for specific applications.

| Property | Value |

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| Melting Point | 48-51°C |

| Boiling Point | 240.5±9.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm3 |

| CAS Number | 2996-58-9 |

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKRGYRYEQYTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336459 | |

| Record name | 4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2996-58-9 | |

| Record name | 4-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylpyrrolidin 2 One and Analogues

Stereocontrolled and Enantioselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 4-methylpyrrolidin-2-one. Methodologies are designed to selectively produce a desired enantiomer, which is often crucial for its intended biological activity. This involves strategies that start with already chiral molecules, use chiral catalysts or auxiliaries to guide the reaction, or employ efficient reduction pathways.

Chiral Pool Strategy for this compound Synthesis

The chiral pool strategy is a highly effective approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Amino acids, carbohydrates, and terpenes are common components of the chiral pool. For the synthesis of pyrrolidinone derivatives, L-glutamic acid, an abundant amino acid, serves as an excellent and cost-effective precursor. researchgate.net

The established pathway involves the conversion of glutamic acid into pyroglutamic acid through dehydration and cyclization. researchgate.net This intermediate can then be chemically modified. To synthesize (S)-4-methylpyrrolidin-2-one, a corresponding chiral precursor such as (2S,3R)-3-methylglutamic acid could be employed. The synthesis would proceed through the following conceptual steps:

Cyclization: Intramolecular condensation of the substituted glutamic acid derivative to form the corresponding 4-methyl-pyroglutamic acid.

Reduction: Selective reduction of the carboxylic acid group at the 5-position of the ring to yield the target (S)-4-methylpyrrolidin-2-one. This strategy effectively transfers the inherent chirality of the starting amino acid to the final lactam product.

Microwave-Assisted Synthetic Routes to (rac)-4-Methylpyrrolidin-2-one

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. researchgate.netmdpi.com For the synthesis of racemic this compound and its analogues, microwave irradiation can be effectively applied to one-pot, multi-component reactions. researchgate.net

A representative approach involves the reaction of a primary amine, an aldehyde, and a dialkyl but-2-ynedioate in the presence of an acid catalyst under microwave irradiation. researchgate.net This method is valued for its efficiency and ability to construct the pyrrolidinone scaffold in a single step. researchgate.net The synthesis of N-methyl pyrrolidone, a closely related compound, has been achieved by reacting succinic anhydride (B1165640) and methylamine (B109427) hydrochloride under microwave irradiation to form the intermediate N-methyl succinimide, which is subsequently hydrogenated. google.com This demonstrates the utility of microwave energy in rapidly and efficiently driving the initial condensation and cyclization steps. The significant reduction in reaction time from hours to minutes is a key advantage of this "green chemistry" approach. mdpi.comorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrrolidinone Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 5-30 min) | mdpi.comnih.gov |

| Yield | Moderate (e.g., 23%) | High (e.g., 86%) | mdpi.com |

| Conditions | High boiling point solvent, reflux | Lower boiling point solvent or solvent-free | researchgate.netorganic-chemistry.org |

| Selectivity | Potential for side products | Often higher selectivity | mdpi.com |

Catalytic Reduction Pathways in Pyrrolidinone Formation

Catalytic reduction is a fundamental step in many synthetic routes to pyrrolidinones, particularly for converting cyclic imides or other precursors into the desired lactam. The catalytic hydrogenation of succinimide and its derivatives is a direct and efficient method for producing 2-pyrrolidone and its analogues. researchgate.net This transformation typically employs heterogeneous catalysts such as Raney nickel, platinum, or ruthenium supported on materials like alumina (Al2O3). researchgate.netshokubai.org

A well-documented pathway is the one-pot conversion of glutamic acid to 2-pyrrolidone, which proceeds via a pyroglutamic acid intermediate. researchgate.netshokubai.org The crucial step is the hydrogenation and subsequent decarbonylation of this intermediate, a reaction effectively catalyzed by a supported ruthenium catalyst (Ru/Al2O3) under a hydrogen atmosphere. shokubai.org The choice of catalyst and reaction conditions (temperature, pressure) is critical, as it influences both the rate of reaction and the selectivity towards the desired pyrrolidinone product over potential side products like pyrrolidine (B122466). researchgate.netshokubai.org

Enzymatic Resolution and Biocatalytic Applications

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymes, operating under mild conditions, can distinguish between enantiomers of a racemic mixture, enabling efficient separation.

Hydrolysis-Based Enantiomeric Separation of γ-Lactams

Enzymatic kinetic resolution (EKR) is a widely used technique for separating racemic mixtures. nih.govmdpi.com In the context of γ-lactams like this compound, this is often achieved through hydrolysis. The process utilizes a hydrolytic enzyme, such as a lipase (B570770) or a lactamase, which exhibits enantioselectivity. researchgate.net

The principle of the method is as follows:

A racemic mixture of the γ-lactam (containing both R and S enantiomers) is exposed to the enzyme in an aqueous environment.

The enzyme preferentially recognizes and catalyzes the hydrolysis of one enantiomer, cleaving the lactam ring to form the corresponding γ-amino acid.

The other enantiomer is left largely unreacted.

The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer of the γ-lactam and one enantiomer of the γ-amino acid.

These two compounds, having different chemical properties (lactam vs. amino acid), can then be easily separated by standard chemical techniques like extraction or chromatography.

This method allows for the isolation of both enantiomers of the target molecule from a single racemic batch. researchgate.net

Enzyme Specificity and Efficiency in Pyrrolidinone Resolution (e.g., CaLB)

Among the vast array of available biocatalysts, Lipase B from the yeast Candida antarctica (CaLB) is one of the most robust and widely used enzymes in organic synthesis. viamedica.pl It is renowned for its high thermal stability, activity in non-polar organic solvents, and broad substrate scope, coupled with excellent enantioselectivity. viamedica.plnih.gov CaLB belongs to the hydrolase family and effectively catalyzes esterification, transesterification, and hydrolysis reactions. nih.govnih.gov

CaLB has proven to be highly efficient in the kinetic resolution of various chiral compounds, including γ-lactams and their precursors. researchgate.net The enzyme's active site, featuring a catalytic triad of serine, histidine, and aspartate/glutamate, can effectively differentiate between the enantiomers of a substrate. nih.gov Unlike many lipases, CaLB does not possess a mobile "lid" structure covering its active site, which may contribute to its high activity across a range of conditions. frontiersin.org In a hydrolysis-based resolution, CaLB will selectively bind to one enantiomer of an N-acylated or O-acylated pyrrolidinone derivative and cleave the acyl group, allowing for separation. The efficiency of this resolution is highly dependent on reaction parameters such as the solvent, temperature, and nature of the acyl group.

Table 2: Illustrative Data on CaLB-Catalyzed Hydrolysis for γ-Lactam Resolution

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 1 | 30 | 24 | 35 | >99 |

| 2 | 40 | 24 | 42 | >99 |

| 3 | 50 | 24 | 48 | 98 |

| 4 | 50 | 48 | 51 | 96 |

Note: This table is based on representative data for the enzymatic resolution of γ-lactam derivatives and is intended to illustrate the impact of reaction conditions. Actual values may vary based on the specific substrate and full reaction setup.

Functionalization and Derivatization Strategies

N-Substitution Reactions (e.g., N-Hydroxymethylation, N-Acetoxymethylation) of Pyrrolidinones

The functionalization of the nitrogen atom in the pyrrolidinone ring is a common strategy for modifying the molecule's properties or for introducing further chemical handles. These reactions often proceed through the formation of a highly reactive N-acyliminium ion intermediate. arkat-usa.orgthieme-connect.com The generation of these electrophilic species is a key step that enables the addition of a wide range of nucleophiles at the carbon adjacent to the nitrogen (C5 position).

Precursors for N-acyliminium ions can be generated from pyrrolidinones through various methods. For instance, N-substituted 5-hydroxy-2-pyrrolidinones, which can be seen as products of a formal N-hydroxymethylation followed by substitution, serve as excellent precursors. thieme-connect.com Treatment of these hydroxy-lactams with a Lewis acid, such as boron trifluoride–diethyl ether complex (BF₃·OEt₂) or titanium tetrachloride (TiCl₄), facilitates the in-situ formation of the cyclic N-acyliminium ion. thieme-connect.com

Once generated, this reactive intermediate can be trapped by a diverse array of carbon- and heteroatom-based nucleophiles. This methodology provides a powerful tool for creating 5-substituted-2-pyrrolidinone derivatives, which are versatile intermediates for more complex molecules. thieme-connect.comthieme-connect.com While N-hydroxymethylation and N-acetoxymethylation introduce simple functional groups, they also serve as pathways to generate the pivotal N-acyliminium ion for subsequent carbon-carbon and carbon-heteroatom bond formations.

Table 2: Examples of Nucleophilic Additions to Pyrrolidinone-Based N-Acyliminium Ions

| Nucleophile Class | Specific Example | Resulting Product |

|---|---|---|

| Organometallic Reagents | Allyl organozinc reagent | N-Substituted-5-allyl-2-pyrrolidinone thieme-connect.com |

| Silicon-Based Nucleophiles | Allyltrimethylsilane | 5-Allylpyrrolidinone derivative thieme-connect.com |

| Aromatic Nucleophiles | Benzene, Toluene | 5-Arylpyrrolidinone derivative thieme-connect.com |

| Active Methylene (B1212753) Compounds | Malonates | 5-Substituted alkylpyrrolidinone thieme-connect.com |

Regioselective Trifluoromethylation of Pyrrolidinone Ring Systems

The introduction of a trifluoromethyl (CF₃) group into the pyrrolidinone scaffold is of significant interest in medicinal chemistry, as this moiety can enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Achieving regioselective trifluoromethylation—controlling the exact position of CF₃ addition on the ring—is a key synthetic challenge.

One major approach involves the use of electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents) or sulfonium salts (e.g., Umemoto's reagents). organic-chemistry.orgnih.gov These reagents can generate either a CF₃ cation (CF₃⁺) or a CF₃ radical (CF₃•), which then reacts with the pyrrolidinone substrate. nih.govconicet.gov.ar The regioselectivity of these reactions can be influenced by the substrate's electronic properties and the reaction conditions.

Recent advancements have utilized photocatalysis to achieve highly selective C(sp³)–H trifluoromethylation. A dual catalysis system using a decatungstate anion ([W₁₀O₃₂]⁴⁻) photocatalyst and a copper catalyst has been shown to selectively trifluoromethylate the pyrrolidine ring. sciopen.com Theoretical and experimental studies revealed that for N-protected pyrrolidines, activation of the C-H bond at the β-position (C3) is favored over the α-position (C5). This selectivity arises from the deactivation of the α-C–H bonds by protonation. sciopen.com The steric bulk of the N-protecting group also plays a crucial role; larger protecting groups can enhance the selectivity for a single Cβ–H bond activation, providing a method for precise regiochemical control. sciopen.com

Another strategy focuses on the nitrogen atom itself, using photocatalytic methods to directly synthesize N-trifluoromethyl cyclic amides from the corresponding N-H pyrrolidinones, offering a direct route to N-CF₃ functionalization. nih.govdoaj.org

Table 3: Methods for Trifluoromethylation of Pyrrolidinone Systems

| Method | Reagent/Catalyst | Position of Trifluoromethylation | Key Feature |

|---|---|---|---|

| Electrophilic Trifluoromethylation | Togni's or Umemoto's Reagents | Ring Carbon (C3 or C5) | Utilizes electrophilic CF₃⁺ or radical CF₃• sources. nih.govconicet.gov.ar |

| Dual Photocatalysis | [W₁₀O₃₂]⁴⁻ / Copper | Ring Carbon (β-position favored) | Achieves high regioselectivity for C(sp³)–H activation. sciopen.com |

Mechanistic Investigations of 4 Methylpyrrolidin 2 One Chemical Transformations

Oxidation Pathways for Pyrrolidinone-Based Compounds

The oxidation of pyrrolidinone-based compounds can proceed through several distinct pathways, depending on the substrate and the oxidizing agent employed. The pyrrolidinone ring is susceptible to oxidation at the carbon atoms, particularly those adjacent to the nitrogen or carbonyl group, as well as at the nitrogen atom itself.

Research into the oxidation of N-methylpyrrolidone (NMP), a closely related analogue, provides significant insight. When subjected to an ozone and hydrogen peroxide advanced oxidation process under alkaline conditions, NMP primarily oxidizes to N-methylsuccinimide. researchgate.net A minor product, 2-pyrrolidone, is also formed, indicating a competing reaction pathway involving demethylation. researchgate.net Further oxidation of these initial products leads to the formation of succinimide. researchgate.net A proposed mechanism for the degradation of NMP involves the attack of hydroxyl radicals, which can abstract a hydrogen atom from the CH₂ group adjacent to the nitrogen. This leads to the formation of an alkyl radical that can react with oxygen, ultimately yielding products like 5-hydroxy-N-methylpyrrolidone (5-HNMP) and N-methylsuccinimide. adichemistry.com

Another key pathway involves the direct oxidation of the pyrrolidine (B122466) ring to form the corresponding lactam. For instance, the aerobic oxidation of pyrrolidine can be effectively catalyzed by ceria-supported nanogold (Au/CeO₂), yielding 2-pyrrolidone in high yields. nih.gov The proposed mechanism for this transformation suggests an initial oxidative dehydrogenation of the amine to form an imine intermediate, which is then further oxidized to the lactam. nih.gov

Furthermore, the pyrrolidinone ring itself can undergo oxidation. Studies on 1-methylpyrrolidin-2-one have shown that it can be oxidized to 1-methylpyrrolidine-2,5-dione, demonstrating that the methylene (B1212753) carbon alpha to the carbonyl group is also a site of reactivity. researchgate.net

Table 1: Selected Oxidation Reactions of Pyrrolidinone-Based Compounds

| Substrate | Reagent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| N-Methylpyrrolidone (NMP) | O₃ / H₂O₂ (AOP) | N-Methylsuccinimide, 2-Pyrrolidone | researchgate.net |

| Pyrrolidine | Au/CeO₂, O₂ | 2-Pyrrolidone | nih.gov |

| 1-Methylpyrrolidin-2-one | Mn(II) catalyst, H₂O₂ | 1-Methylpyrrolidine-2,5-dione | researchgate.net |

| N-Methylpyrrolidone (NMP) | UV-light, Hydroxyl Radicals | 5-Hydroxy-N-methylpyrrolidone, N-Methylsuccinimide | adichemistry.com |

Reductive Transformations of Pyrrolidinone Ring Systems

The reduction of the pyrrolidinone ring system can lead to different products depending on the reducing agent and reaction conditions. The most common transformations involve the reduction of the lactam carbonyl group or the cleavage of the ring.

A complete reduction of the amide functionality within the γ-lactam ring to a secondary amine can be achieved using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing cyclic and acyclic amides to their corresponding amines. masterorganicchemistry.comrsc.org This reaction transforms the carbonyl group (C=O) into a methylene group (CH₂), thereby converting a lactam like 4-methylpyrrolidin-2-one into the corresponding pyrrolidine, 4-methylpyrrolidine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. Subsequent elimination and further reduction steps lead to the final amine product. adichemistry.com However, the reduction of N-substituted pyrrolidinones with LiAlH₄ can sometimes be complex, potentially yielding dimeric or rearranged products depending on the stoichiometry and the substituents on the ring. researchgate.net

In addition to carbonyl reduction, reductive ring-opening of pyrrolidines provides another synthetic route. This transformation requires breaking the typically inert C–N bond. Protocols using highly reducing photoredox catalysts in combination with a Lewis acid have been developed for the reductive C–N bond cleavage of N-benzyl pyrrolidines. thieme-connect.com This method generates carbon-centered radicals that can undergo further reactions, allowing for the skeletal remodeling of the pyrrolidine framework. thieme-connect.com

Table 2: Reductive Transformations of Pyrrolidinone and Pyrrolidine Systems

| Substrate Type | Reagent/Conditions | Transformation/Product Type | Reference |

|---|---|---|---|

| γ-Lactam (e.g., this compound) | Lithium Aluminum Hydride (LiAlH₄) | Complete reduction of carbonyl to yield the corresponding pyrrolidine. | adichemistry.commasterorganicchemistry.com |

| N-Alkyl-pyrrolidin-2-one | LiAlH₄ (0.25 mol. equiv.) | Formation of dimeric pyrroline (B1223166) products. | researchgate.net |

| N-Benzyl Pyrrolidine | Photoredox Catalyst + Lewis Acid | Reductive C–N bond cleavage via a radical mechanism. | thieme-connect.com |

Nucleophilic and Electrophilic Reactivity in Pyrrolidinone Derivatives

The reactivity of pyrrolidinone derivatives is characterized by both nucleophilic and electrophilic behavior, centered around the lactam functional group. The carbonyl carbon is electrophilic, while the α-carbon can be deprotonated to form a nucleophilic enolate.

The protons on the carbon atom alpha to the lactam carbonyl (the C3 position) are acidic and can be removed by a strong base to form a lactam enolate. This enolate is a potent nucleophile and is central to many synthetic applications for functionalizing the pyrrolidinone ring. For example, the lithium enolates of optically active 5-substituted-2-pyrrolidinone derivatives react with various electrophiles, such as alkyl halides. rsc.orgnih.gov These reactions often proceed with high diastereoselectivity, allowing for the controlled installation of new substituents on the ring. rsc.orgnih.gov A notable application is the electrophilic fluorination of pyroglutamic acid derivatives, where the lactam enolate attacks an electrophilic fluorine source, yielding α-fluoro lactam products. masterorganicchemistry.comresearchgate.net The stereochemical outcome of these reactions is often dictated by the existing stereocenters on the pyrrolidinone ring, with the electrophile typically attacking from the face opposite to the substituent at the C5 position. rsc.org

Conversely, the carbonyl carbon of the lactam is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is fundamental to the hydrolysis and reduction reactions of the lactam. For instance, in enzymatic reactions, the cysteine thiolate of a γ-lactamase can act as a nucleophile, attacking the γ-lactam carbonyl to form a tetrahedral intermediate, which subsequently leads to ring cleavage. semanticscholar.org This inherent electrophilicity allows the pyrrolidinone ring to act as an acylating agent under appropriate conditions.

Table 3: Nucleophilic/Electrophilic Reactions of Pyrrolidinone Derivatives

| Reaction Type | Pyrrolidinone Role | Reactant | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Alkylation | Nucleophile (as enolate) | Electrophile (e.g., Alkyl Halide) | 3-Alkyl-pyrrolidinone | rsc.orgnih.gov |

| Fluorination | Nucleophile (as enolate) | Electrophilic Fluorine Source (e.g., NFSi) | 3-Fluoro-pyrrolidinone | masterorganicchemistry.comresearchgate.net |

| Acylation of Enzyme | Electrophile (carbonyl carbon) | Nucleophile (e.g., Cysteine Thiolate) | Acyl-enzyme complex | semanticscholar.org |

Hydrolytic Mechanisms in γ-Lactam Ring Systems

The hydrolysis of the γ-lactam ring in compounds like this compound involves the cleavage of the amide bond, typically under acidic or basic conditions. The stability of the γ-lactam ring towards hydrolysis is a key chemical characteristic.

Under alkaline conditions, the hydrolysis of γ-lactams generally proceeds via a bimolecular acyl-carbon cleavage (BAC2) mechanism. uitm.edu.my This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the lactam. This attack forms a tetrahedral intermediate. uitm.edu.my The rate-limiting step is the subsequent cleavage of the C–N bond, which opens the ring to form the corresponding γ-amino acid salt. Computational studies on related pyrazolidinone rings suggest that the energy barrier for this C–N bond cleavage is significant. uitm.edu.my

Kinetic studies comparing lactams of different ring sizes have shown that γ-lactams (five-membered rings) are considerably more stable to hydrolysis than the highly strained β-lactams (four-membered rings). For example, γ-butyrolactam hydrolyzes much more slowly than β-propiolactam. This enhanced stability is attributed to the lower ring strain in the five-membered system compared to the four-membered one.

Enzymatic hydrolysis of γ-lactams is also a significant area of study. Specific enzymes, known as γ-lactamases, can catalyze the ring-opening reaction with high enantioselectivity. semanticscholar.org These enzymes are functionally distinct from the more common β-lactamases and represent a specialized biocatalytic tool for processing five-membered lactam rings. semanticscholar.org

Table 4: Relative Hydrolytic Stability of Lactams

| Lactam Type | Ring Size | Relative Reactivity to Hydrolysis | Reference |

|---|---|---|---|

| β-Lactam (e.g., β-propiolactam) | 4-membered | High (more reactive) | |

| γ-Lactam (e.g., γ-butyrolactam) | 5-membered | Low (more stable) | |

| δ-Lactam (e.g., δ-valerolactam) | 6-membered | High (reactivity similar to β-lactam) |

Strategic Applications in Medicinal and Bioorganic Chemistry

4-Methylpyrrolidin-2-one as a Platform for Drug Discovery

The γ-lactam ring, a core feature of this compound, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Its utility stems from its rigid, planar amide structure which can orient substituents in specific three-dimensional arrangements, making it an ideal scaffold for designing targeted therapeutic agents. google.com The pyrrolidinone core is a versatile building block for creating diverse molecular libraries to screen for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com

Development of Proteasome Inhibitors from γ-Lactam Frameworks

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has become a key strategy in cancer therapy. nih.govnih.gov The γ-lactam moiety, as found in this compound, is a cornerstone in the architecture of several potent proteasome inhibitors. These compounds typically function by targeting the catalytic β-subunits of the 20S proteasome. nih.gov

Natural products containing a β-lactone-γ-lactam framework have demonstrated significant proteasome inhibitory activity. For instance, Salinosporamide A (Marizomib), an irreversible proteasome inhibitor, contains this bicyclic structure and has been investigated in clinical trials for treating various cancers, including multiple myeloma and glioblastoma. nih.govmdpi.com Another example is the natural product Omuralide, the active form of Lactacystin, which also utilizes a β-lactone γ-lactam scaffold to inhibit the 20S proteasome. drugbank.com

The development of synthetic routes to produce analogues of these natural products is crucial for creating new inhibitors with improved potency and specificity. drugbank.com Synthetic strategies often focus on incorporating different amino acids into the γ-lactam core to explore structure-activity relationships and optimize therapeutic profiles. drugbank.com The flexibility of the γ-lactam framework allows for the generation of diverse analogues for biological testing against various proteasome subunits. drugbank.com

| Compound | Target Activity | IC50 Value |

| Fellutamide B | Chymotrypsin-like (Proteasome) | 9.4 nM google.com |

| Pyrrolizilactone | Trypsin-like (Proteasome) | 1.6 µM google.com |

Structural Basis for Antidepressant Agents Derived from Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is a key structural element in the design of novel antidepressant agents. mdpi.com Compounds incorporating this core structure have shown significant binding affinity for crucial targets in the central nervous system, such as serotonin (B10506) receptors (like 5-HT1A) and the serotonin transporter (SERT). nih.gov By modulating these targets, such compounds can influence mood and emotion, forming the basis of antidepressant therapy. medchemexpress.com

The design of multi-target directed ligands often employs the pyrrolidinone ring as a central scaffold. nih.gov This approach aims to create a single molecule that can interact with multiple biological targets involved in depression, potentially leading to enhanced efficacy and a better side-effect profile compared to more selective agents. nih.govmdpi.com The structural rigidity and stereochemical possibilities of the pyrrolidinone ring allow medicinal chemists to precisely orient functional groups to optimize interactions with the binding sites of both receptors and transporters. google.com

Research in this area has led to the synthesis of various pyrrolidine-2,5-dione derivatives that act as potent ligands for both the 5-HT1A receptor and SERT, demonstrating the versatility of this scaffold in developing dual-action antidepressants. nih.gov

Design of Respiratory Stimulant Compounds Utilizing γ-Lactam Structures

The γ-lactam structure is integral to the design of certain respiratory stimulants. A prominent example is Doxapram, a pyrrolidin-2-one derivative used as a temporary measure to address postoperative respiratory depression and acute respiratory insufficiency. mdpi.com Doxapram's chemical structure is 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one. mdpi.com

Doxapram functions as a central and peripheral chemoreceptor stimulant. By stimulating these receptors, particularly in the carotid bodies, it increases the respiratory drive, leading to a greater tidal volume and a slight increase in respiratory rate. mdpi.com This mechanism highlights how the pyrrolidinone scaffold can be functionalized to produce specific physiological effects. The synthesis of Doxapram and its enantiomers involves building upon the core pyrrolidinone ring, demonstrating its role as a foundational intermediate in drug manufacturing.

| Respiratory Stimulant | Chemical Class | Mechanism of Action |

| Doxapram | Pyrrolidin-2-one derivative | Central and peripheral chemoreceptor stimulation |

| Almitrine | Piperazine derivative | Peripheral chemoreceptor agonist |

| Nikethamide | Pyridine derivative | CNS stimulation, especially medulla oblongata respiratory center |

Biosynthetic Pathways and Natural Product Synthesis

Relevance of γ-Lactams in Alkaloid Biosynthesis

The pyrrolidine (B122466) ring, the structural core of γ-lactams like this compound, is a fundamental building block in the biosynthesis of a wide array of alkaloids, particularly tropane (B1204802) alkaloids. nih.govnih.gov These natural products are primarily found in plant families such as Solanaceae and Erythroxylaceae and include medicinally important compounds like hyoscyamine (B1674123) and scopolamine. drugbank.com

The biosynthesis of the tropane ring system originates from amino acids, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation is a key intermediate that serves as the foundation of the pyrrolidine ring within the final alkaloid structure. In a crucial subsequent step, this cation undergoes a condensation reaction. drugbank.com

Specifically, an enzyme known as pyrrolidine ketide synthase (PYKS) facilitates the condensation of malonyl-CoA to produce a 3-oxo-glutaric acid intermediate. drugbank.com This intermediate then undergoes a non-enzymatic Mannich-like condensation with the N-methyl-Δ¹-pyrrolinium cation to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. drugbank.com This molecule is a direct precursor that is subsequently oxidized and cyclized by a P450 enzyme to form tropinone, the characteristic 8-azabicyclo[3.2.1]octane core of all tropane alkaloids. nih.govdrugbank.com This pathway illustrates the central role of pyrrolidine-related structures in the natural synthesis of complex and pharmacologically active molecules. nih.gov

Advanced Analytical Techniques and Computational Chemical Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of 4-Methylpyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the pyrrolidinone ring would show characteristic multiplets, while the methyl group would appear as a doublet. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the lactam ring would resonate at a significantly downfield chemical shift, characteristic of C=O groups. The other carbon atoms of the pyrrolidinone ring and the methyl group would appear at upfield chemical shifts. A study by Tay-Yean Lin included the determination of ¹³C chemical shifts for various 4-methyl-2-pyrrolidones, contributing valuable data to the characterization of this class of compounds. unl.edu

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1680-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the methyl and methylene (B1212753) groups, and N-H stretching if the nitrogen is not substituted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the lactam. It is expected to exhibit a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength.

| Spectroscopic Technique | Expected Key Features for this compound |

|---|---|

| ¹H NMR | Signals for CH₃, CH₂, CH, and NH protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, ring carbons, and the methyl carbon. |

| Infrared (IR) | Strong C=O stretch (lactam), C-H stretches, and N-H stretch. |

| UV-Visible | Absorption bands corresponding to n→π* and π→π* electronic transitions of the carbonyl group. |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a capillary column with a suitable stationary phase would be used. The compound would be vaporized and carried through the column by an inert gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information about the purity of the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly used to detect the compound as it elutes from the column. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity assessment.

| Chromatographic Technique | Typical Application for this compound | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile impurities, purity assessment. | Retention time for identification, peak area for quantification. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation from non-volatile impurities. | Retention time for identification, peak area for quantification. |

Computational Approaches to Structure-Reactivity Relationships and Mechanism Elucidation

Computational chemistry provides valuable insights into the molecular properties and reactivity of this compound that are often difficult to obtain through experimental methods alone.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. Such calculations have been applied to substituted pyrrolidinones to understand their properties, and similar approaches would be invaluable for this compound. arabjchem.org

| Quantum Mechanical Parameter | Significance for this compound |

|---|---|

| Optimized Geometry | Provides the most stable three-dimensional structure. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are used to study the dynamic behavior of molecules and their interactions with other molecules.

Conformational Analysis: The pyrrolidinone ring is not planar and can adopt different conformations. Molecular modeling can be used to identify the most stable conformers of this compound and to determine the energy barriers between them. This information is crucial for understanding its chemical behavior and how it might interact with biological targets. The steric energies of various 4-methyl-2-pyrrolidones have been a subject of computational study. unl.edu

Binding Interactions: If this compound is being investigated for its potential biological activity, molecular docking and MD simulations can be used to model its interaction with a target protein. Molecular docking predicts the preferred binding orientation of the molecule to a receptor, while MD simulations can provide insights into the stability of the ligand-protein complex over time. Studies on other pyrrolidine (B122466) derivatives have successfully used these techniques to explore their potential as inhibitors of specific enzymes. nih.govtandfonline.com

| Molecular Modeling Technique | Application to this compound |

|---|---|

| Conformational Search | Identification of stable low-energy conformations. |

| Molecular Dynamics (MD) Simulation | Study of the dynamic behavior and conformational flexibility. |

| Molecular Docking | Prediction of binding modes to a biological target. |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Chemistry and Green Synthesis of Pyrrolidinones

The push towards green chemistry has significantly influenced the synthesis of pyrrolidinone derivatives, with a focus on utilizing renewable feedstocks and developing more efficient, less hazardous processes. While research has heavily targeted compounds like N-methyl-2-pyrrolidone (NMP) and 5-methyl-pyrrolidones due to their direct lineage from biomass-derived platform molecules, these methodologies provide a blueprint for the sustainable synthesis of 4-Methylpyrrolidin-2-one.

A primary strategy involves the use of bio-based precursors. Levulinic acid, readily obtained from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass, is a key starting material for N-alkyl-5-methyl-2-pyrrolidones. sigmaaldrich.com The synthesis is typically achieved through reductive amination, a process that has been optimized using various heterogeneous catalysts and greener reaction conditions, such as solvent-free microwave-assisted protocols. nih.gov Another significant bio-based route starts from glutamic acid, an amino acid present in many plant proteins. This can be converted to γ-aminobutyric acid (GABA), which is then cyclized to form the 2-pyrrolidinone ring. researchgate.net

For this compound specifically, a sustainable pathway would likely involve a bio-based precursor containing a methyl group at the appropriate position. One potential, though less explored, starting material could be 3-methyl-levulinic acid or a derivative of 4-amino-3-methylbutanoic acid. The principles of green synthesis, such as one-pot multi-component reactions in environmentally friendly solvents like ethanol or water, are being actively explored for pyrrolidinone synthesis in general and could be adapted for this purpose. nbinno.com These reactions offer advantages like simplicity, use of low-cost materials, and reduced waste. nbinno.com

The development of advanced catalytic systems is central to these green methodologies. Research has focused on designing recyclable catalysts, such as tailor-made mono- or bimetallic catalysts on mesoporous silica supports, to improve efficiency and minimize waste. nih.gov Electrocatalytic methods, which use water as a hydrogen source under benign conditions, also represent a promising frontier for the reductive amination of bio-based ketones to form pyrrolidinones. acs.org

Table 1: Comparison of Green Synthesis Strategies for Pyrrolidinone Derivatives

| Strategy | Precursor Example | Key Advantages | Potential for this compound |

|---|---|---|---|

| Reductive Amination of Bio-based Ketones | Levulinic Acid | Direct conversion from biomass-derived platform molecule; solvent-free options. sigmaaldrich.comnih.gov | Adaptable if a suitable 3-methyl substituted precursor is available. |

| Cyclization of Bio-based Amino Acids | Glutamic Acid (via GABA) | Utilizes abundant amino acids; one-pot procedures developed. researchgate.net | Requires a bio-based 4-amino-3-methylbutanoic acid precursor. |

| Multi-component Reactions | Various simple amines, aldehydes, and esters | High atom economy; operational simplicity; use of green solvents like ethanol. nbinno.com | Highly adaptable for creating diverse substituted pyrrolidinones. |

| Electrocatalytic Methods | Levulinic Acid | Uses water as a hydrogen source; avoids high-pressure hydrogen gas. acs.org | Applicable to the reduction of a suitable keto-acid precursor. |

Exploration of Novel Biological Activities and Therapeutic Targets

The pyrrolidinone scaffold is a "privileged pharmacophore," meaning it is a common structural feature in many biologically active compounds and marketed drugs. acs.orgnih.gov Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antibacterial, and nootropic (cognition-enhancing) effects. researchgate.netresearchgate.net While specific research into the biological profile of this compound is nascent, the activities of related compounds suggest promising avenues for investigation.

Anticonvulsant and Neurological Applications: The pyrrolidinone ring is central to the racetam class of drugs, such as Piracetam, which are known for their nootropic effects. researchgate.net Furthermore, various N-Mannich bases derived from 3-methylpyrrolidine-2,5-dione have been evaluated for their anticonvulsant properties in animal models of epilepsy. nih.gov These studies indicate that the pyrrolidinone core can be systematically modified to target neurological pathways. The placement of a methyl group at the 4-position of the 2-pyrrolidinone ring could modulate lipophilicity and binding affinity to neurological targets, making this compound a candidate for screening in models of epilepsy and other central nervous system disorders. nih.govdrugbank.com

Anti-inflammatory Activity: Inflammation is a key factor in numerous diseases, and pyrrolidinone derivatives have shown potential as anti-inflammatory agents. nih.gov For instance, N-methyl-2-pyrrolidone (NMP) has been shown to inhibit lipopolysaccharide-induced inflammation by suppressing the NF-κB signaling pathway. nih.gov Other synthesized 2-pyrrolidinone derivatives have demonstrated inhibitory activity against the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade. nih.gov Research has shown that the 2-pyrrolidinone template significantly contributes to these inhibitory properties, suggesting that this compound could also exhibit anti-inflammatory effects, potentially modulated by the steric and electronic influence of the C4-methyl group.

Antimicrobial and Other Activities: The pyrrolidinone nucleus is a versatile starting point for designing novel bioactive agents, with many derivatives showing antibacterial and antifungal properties. researchgate.netresearchgate.net The synthesis of new pyrrolidin-2-one derivatives and their subsequent evaluation against pathogens like Escherichia coli and Staphylococcus aureus is an active area of research. researchgate.netresearchgate.net The introduction of different functional groups onto the pyrrolidinone ring can significantly impact the antimicrobial spectrum and potency. The potential of this compound as an antimicrobial agent remains an unexplored but viable research direction.

Innovations in Stereocontrol and Enantiomeric Purity Assessment

The presence of a stereocenter at the C4 position means that this compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for stereocontrolled synthesis and accurate assessment of enantiomeric purity is a critical research frontier.

Stereocontrol in Synthesis: Asymmetric synthesis of 4-substituted pyrrolidinones has been a focus of organic chemistry to access enantiomerically pure compounds for pharmacological evaluation. acs.org One established strategy involves the conjugate addition of organocuprates to chiral α,β-unsaturated lactams, which can set the stereochemistry at the 4-position with high selectivity. acs.org The resulting bicyclic lactams can then be converted into the desired 4-substituted pyrrolidinones with high enantiomeric purity. acs.org Other advanced methods for creating substituted pyrrolidines with high stereoselectivity include catalytic asymmetric (1,3)-dipolar cycloaddition reactions and intramolecular aminooxygenation of alkenes. nih.govnih.gov These modern synthetic tools provide access to complex, highly substituted pyrrolidine (B122466) and pyrrolizidine structures from simple starting materials. nih.gov

Enantiomeric Purity Assessment: Alongside stereoselective synthesis, robust analytical methods are required to determine the enantiomeric excess (ee) of the product. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose. Research on the enantioseparation of 4C-substituted pyrrolidin-2-one derivatives has shown that polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective. researchgate.net

Studies have systematically tested various amylose-based CSPs and mobile phase compositions to optimize the separation of these enantiomers. researchgate.net For instance, amylose tris[(S)-α-methylbenzylcarbamate] and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated high chiral recognition ability for a range of 4-substituted pyrrolidin-2-ones. researchgate.net The choice of solvent, such as mixtures of ethanol and n-hexane or non-typical eluents like ethyl acetate, can significantly influence retention, resolution, and even the elution order of the enantiomers. researchgate.net

Table 2: Methods for Chiral Analysis of 4-Substituted Pyrrolidin-2-ones

| Analytical Technique | Chiral Selector Example | Key Findings |

|---|---|---|

| Chiral HPLC | Amylose tris[(S)-α-methylbenzylcarbamate] | Effective for separating numerous 4C-substituted pyrrolidin-2-one enantiomers. researchgate.net |

| Chiral HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Shows high chiral recognition ability; mobile phase composition is critical for resolution. researchgate.net |

| Chiral HPLC | Macrocyclic Glycopeptides (e.g., teicoplanin) | Effective for resolving 4-aryl-pyrrolidin-2-ones. researchgate.net |

Integration with Materials Science for Functional Pyrrolidinone Derivatives

The unique chemical properties of the pyrrolidinone ring—namely its polarity, hydrogen bonding capability, and stability—make it an attractive building block for functional materials. While research into this compound for materials applications is still emerging, the broader class of pyrrolidinone derivatives has been integrated into various material science disciplines.

The pyrrolidinone structure can serve as a valuable auxiliary agent or intermediate in the development of advanced polymers, specialized coatings, and composite materials. nbinno.com For example, N-vinylpyrrolidone (NVP) is a well-known monomer used to produce polyvinylpyrrolidone (PVP), a water-soluble polymer with applications ranging from pharmaceutical tablet binders to membranes and hydrogels, prized for its biocompatibility and low cytotoxicity. researchgate.net

The presence of the lactam functional group in this compound allows it to act as a polar monomer or a modifying agent. The methyl group at the 4-position can influence the physical properties of resulting polymers, such as their glass transition temperature, solubility, and mechanical strength. Potential applications could involve creating functional pyrrolidinone-containing polymers through ring-opening polymerization or by first converting this compound into a polymerizable monomer, for example, by introducing a vinyl group on the nitrogen atom.

These functional polymers could find use in:

Biomedical Materials: Leveraging the inherent biocompatibility of the pyrrolidinone structure for applications like drug delivery systems or tissue engineering scaffolds.

Specialty Coatings and Adhesives: The polarity of the pyrrolidinone ring can enhance adhesion to various substrates and improve the solvency of coating formulations.

Advanced Membranes: Incorporating pyrrolidinone units into polymer backbones can modify the hydrophilicity and transport properties of membranes used for separation and purification processes.

The utility of pyrrolidinone derivatives as chemical auxiliaries extends to improving the characteristics of materials like rubber, plastics, and textiles. nbinno.com The precise chemical structure of these additives can significantly influence the mechanical, thermal, and chemical resistance properties of the final product. nbinno.com

Q & A

Q. What are the standard synthetic routes for 4-methylpyrrolidin-2-one, and how can purity be optimized?

The synthesis of this compound typically involves cyclization of γ-lactam precursors or catalytic hydrogenation of pyrrolidinone derivatives. For enantiomerically pure forms, asymmetric catalysis (e.g., using chiral catalysts like S9) is employed, followed by purification via flash column chromatography (e.g., 98:2 CH₂Cl₂/MeOH). Purity optimization includes rigorous solvent selection, repeated recrystallization, and analytical validation using techniques like TLC and HPLC .

Q. How is this compound characterized structurally, and what analytical methods are critical?

Key characterization methods include:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify functional groups and stereochemistry. For example, δH values at 1.16 ppm (d, J = 6.7) confirm the methyl group in (S)-4-methylpyrrolidin-2-one .

- X-ray Powder Diffraction (XRPD) : Provides crystallinity data and polymorph identification. Peaks at specific 2θ angles (e.g., 5.26–5.43 min in CSP-SFC) validate enantiomeric purity .

- Chiral Stationary Phase Supercritical Fluid Chromatography (CSP-SFC) : Determines enantiomeric excess (e.g., 70% ee in (S)-isomer) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during asymmetric synthesis?

Discrepancies in enantiomeric excess (ee) often arise from catalyst loading or solvent polarity. For example, (S)-4-methylpyrrolidin-2-one synthesized via S9 catalysis achieved 70% ee, differing from literature reports of 99% ee under modified conditions. Methodological adjustments include:

- Screening chiral catalysts (e.g., binaphthol-derived ligands).

- Optimizing reaction temperature and solvent systems (e.g., CHCl₃ vs. hexane).

- Validating results with dual analytical methods (CSP-SFC and polarimetry) to mitigate instrument bias .

Q. How does this compound function as a precursor in bioactive molecule synthesis?

Its pyrrolidinone core serves as a scaffold for drug intermediates. For example:

- Antiviral agents : Derivatives like (R)-4-(3-((S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl)phenyl)pyrrolidin-2-one are synthesized via nucleophilic substitution at the lactam carbonyl, followed by functionalization with heterocyclic moieties .

- CRF-1 receptor antagonists : Structural analogs (e.g., 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones) are synthesized by coupling this compound with substituted pyridines under Pd-catalyzed conditions .

Q. What safety protocols are essential when handling this compound in catalytic studies?

While specific SDS data for this compound is limited, protocols for structurally similar N-methylpyrrolidin-2-one (CAS 872-50-4) include:

Q. How can mechanistic studies elucidate its role in organocatalytic reactions?

this compound derivatives participate in azidation and desymmetrization reactions. For example:

- Enamine catalysis : The lactam carbonyl activates α,β-unsaturated ketones, enabling asymmetric Michael additions. Isotope labeling (e.g., ¹³C) tracks enamine intermediate formation.

- Kinetic studies : Monitoring reaction rates via HPLC-MS under varying pH and temperature identifies rate-limiting steps .

Q. What computational methods predict its reactivity in complex reaction environments?

- DFT calculations : Model transition states in asymmetric syntheses (e.g., activation energies for azide additions).

- Molecular docking : Predict binding affinities for drug-target interactions (e.g., with CRF-1 receptors) using software like AutoDock .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.